molecular formula C14H8ClNO2 B1660000 7-Chloro-2-phenyl-4h-3,1-benzoxazin-4-one CAS No. 7033-52-5

7-Chloro-2-phenyl-4h-3,1-benzoxazin-4-one

Numéro de catalogue B1660000
Numéro CAS: 7033-52-5
Poids moléculaire: 257.67 g/mol
Clé InChI: PXIUCZXQBGRZNO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“7-Chloro-2-phenyl-4h-3,1-benzoxazin-4-one” is a chemical compound with the linear formula C14H6Cl3NO2 . It’s part of a class of compounds known as benzoxazinones, which are known for their interesting biological and other properties .


Synthesis Analysis

A new method has been designed to prepare the known benzoxazinone derivative 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one . The acyl chloride derivative N-phthaloylglycine reacts with anthranilic acid in chloroform, in the presence of triethylamine, to give an intermediate that is then reacted with cyanuric chloride, used as a cyclization agent, to produce the benzoxazinone derivative .


Molecular Structure Analysis

The molecular structure of “7-Chloro-2-phenyl-4h-3,1-benzoxazin-4-one” is characterized by a benzoxazinone core, which is a fused benzene and oxazine ring . The molecule also contains a phenyl group attached to the 2-position of the benzoxazinone core .


Chemical Reactions Analysis

Benzoxazinone derivatives offer good opportunities for substitution reactions at position number 2 of the heterocycle and positions 5, 6, 7, and 8 of the aromatic ring . The special structure of benzoxazinone derivatives allows two sites available for nucleophilic attack .

Applications De Recherche Scientifique

Hypolipidemic Properties

7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one and its derivatives have been studied for their hypolipidemic properties, particularly their ability to elevate high-density lipoprotein (HDL) levels. This activity has been observed in both hypercholesterolemic and normolipidemic rats. It's suggested that a metabolite or degradation product of these compounds might be responsible for these effects (Fenton et al., 1989).

Anticonvulsant Activity

Some derivatives, such as 4-Phenyl-6-chloro-1,4-dihydro-2H-3,1-benzoxazin-2-one, have shown anticonvulsant activity against chemically and electrically induced seizures in mice, with low acute toxicity. This suggests potential applications in neurological disorders (De Marchi et al., 1971).

Inhibitors of C1r Serine Protease

Derivatives of 7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one have been synthesized and evaluated as inhibitors of the complement enzyme C1r, which plays a role in the complement cascade. This is particularly relevant in the context of Alzheimer's disease, where complement activation by beta-amyloid is a major contributing pathway to neuropathology (Hays et al., 1998).

Cytotoxicity Against Cancer Cell Lines

Some 7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one derivatives have demonstrated cytotoxic activity against human cancer cell lines, with certain compounds showing high selectivity for specific cell lines. This indicates potential for development as cancer treatments (Pomarnacka et al., 2011).

Antimycobacterial Agents

Some derivatives have shown activity against Mycobacterium tuberculosis and other mycobacterial strains, comparable or superior to existing treatments like isoniazid. This suggests potential applications in treating tuberculosis and related diseases (Waisser et al., 2000).

Antimicrobial and Antioxidant Properties

Certain derivatives have been screened for antimicrobial and antioxidant activities, with some compounds showing significant results. This highlights the potential for these compounds in developing new antimicrobial and antioxidant agents (Haneen et al., 2019).

Propriétés

IUPAC Name

7-chloro-2-phenyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-10-6-7-11-12(8-10)16-13(18-14(11)17)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIUCZXQBGRZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303564
Record name 7-chloro-2-phenyl-4h-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-phenyl-4h-3,1-benzoxazin-4-one

CAS RN

7033-52-5
Record name NSC159069
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chloro-2-phenyl-4h-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2-phenyl-4h-3,1-benzoxazin-4-one
Reactant of Route 2
Reactant of Route 2
7-Chloro-2-phenyl-4h-3,1-benzoxazin-4-one
Reactant of Route 3
Reactant of Route 3
7-Chloro-2-phenyl-4h-3,1-benzoxazin-4-one
Reactant of Route 4
Reactant of Route 4
7-Chloro-2-phenyl-4h-3,1-benzoxazin-4-one
Reactant of Route 5
Reactant of Route 5
7-Chloro-2-phenyl-4h-3,1-benzoxazin-4-one
Reactant of Route 6
Reactant of Route 6
7-Chloro-2-phenyl-4h-3,1-benzoxazin-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.